molecular formula C6H5F4N3 B1312496 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine CAS No. 737000-87-2

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Cat. No. B1312496
M. Wt: 195.12 g/mol
InChI Key: PDGRIBPWQHTDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, also known as DFMT, is a pyridine-based fluorine-containing compound . It has a molecular weight of 195.12 .


Molecular Structure Analysis

The molecular formula of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is C6H5F4N3 . The InChI code for this compound is 1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) .


Physical And Chemical Properties Analysis

The melting point of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is 70-71°C .

Scientific Research Applications

Application

Trifluoromethylpyridine (TFMP) derivatives, which include “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes

The use of TFMP derivatives has led to effective crop protection against a variety of pests .

Pharmaceutical Industry

Application

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Results or Outcomes

The use of TFMP derivatives in the pharmaceutical industry has led to the development of several approved drugs, with many more candidates currently undergoing clinical trials .

Synthesis of Trifluoromethylpyridyllithiums

Application

Trifluoromethylpyridine derivatives, such as “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .

Results or Outcomes

The synthesis of trifluoromethylpyridyllithiums is an important step in the preparation of various organic compounds .

Synthesis of Metal-Organic Frameworks (MOFs)

Application

Trifluoromethylpyridine derivatives can be used in the synthesis of metal-organic frameworks (MOFs) .

Results or Outcomes

The synthesis of MOFs has numerous applications in gas storage, separation, and catalysis .

Synthesis of Methiodide Salts

Application

Trifluoromethylpyridine derivatives can be used in the synthesis of methiodide salts .

Results or Outcomes

Methiodide salts have various applications in organic synthesis .

Preparation of Aminopyridines

Application

2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a reactant in the preparation of aminopyridines through amination reactions .

Results or Outcomes

Aminopyridines have various applications in medicinal chemistry .

Synthesis of Crop-Protection Products

Application

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, is used as a chemical intermediate for the synthesis of several crop-protection products .

Results or Outcomes

The synthesis of crop-protection products using 2,3,5-DCTF has led to the development of several effective pesticides .

Synthesis of Tetramethylbiphenyls

Application

2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Results or Outcomes

The synthesis of tetramethylbiphenyls has various applications in organic synthesis .

Safety And Hazards

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is considered an irritant . Safety data sheets recommend immediate rinsing with plenty of water in case of contact .

properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGRIBPWQHTDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428835
Record name 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

CAS RN

737000-87-2
Record name 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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